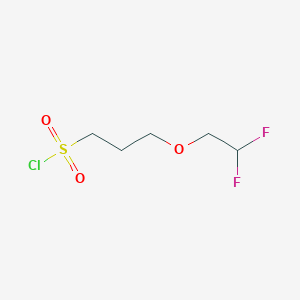
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O5S2 and its molecular weight is 522.03. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of chloroacetamide herbicides, which share structural features with the queried compound, focusing on their carcinogenic potential and metabolic pathways in rat and human liver microsomes. The research provides insights into the enzymatic processes involved in the bioactivation of these compounds, which might be relevant for understanding the metabolic fate of similar chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Biological Evaluation of Heterocyclic Compounds
This research outlines the synthesis of novel heterocyclic compounds derived from natural products, focusing on their anti-inflammatory and analgesic properties. Although not directly related to the specific chemical , this study showcases the importance of synthetic chemistry in developing new therapeutic agents with potential applications in medicine (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacokinetics and Disposition Studies
This paper discusses the pharmacokinetics and disposition of a thiouracil derivative, highlighting the methodologies used to predict human pharmacokinetics and elimination mechanisms. Such studies are crucial for understanding the behavior of chemical compounds within biological systems, informing their development and optimization for therapeutic use (Dong et al., 2016).
Antithrombotic Properties of a Novel Compound
Research on SSR182289A, a novel thrombin inhibitor, exemplifies the application of chemical compounds in addressing specific health conditions such as thrombosis. The study's focus on antithrombotic properties in animal models underlines the compound's potential therapeutic benefits (Lorrain et al., 2003).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol, which is synthesized from 4-butylbenzenesulfonyl chloride and 2-thiouracil. The second intermediate is 5-chloro-2-methoxyphenylacetic acid, which is synthesized from 5-chloro-2-methoxyphenol and chloroacetic acid. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-thiouracil", "5-chloro-2-methoxyphenol", "chloroacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol:", "- Dissolve 4-butylbenzenesulfonyl chloride (1.0 equiv) and 2-thiouracil (1.1 equiv) in dry DMF under nitrogen atmosphere.", "- Add TEA (2.0 equiv) to the reaction mixture and stir for 1 hour at room temperature.", "- Pour the reaction mixture into ice-cold water and extract with diethyl ether.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol as a white solid.", "Synthesis of 5-chloro-2-methoxyphenylacetic acid:", "- Dissolve 5-chloro-2-methoxyphenol (1.0 equiv) and chloroacetic acid (1.1 equiv) in dry DMF under nitrogen atmosphere.", "- Add DCC (1.2 equiv) and NHS (1.2 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "- Dissolve the residue in water and adjust the pH to 2-3 using hydrochloric acid.", "- Extract the solution with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "- Evaporate the solvent under reduced pressure to obtain the crude product.", "- Purify the crude product by recrystallization from ethanol to obtain 5-chloro-2-methoxyphenylacetic acid as a white solid.", "Coupling of the two intermediates to form the final product:", "- Dissolve 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol (1.0 equiv) and 5-chloro-2-methoxyphenylacetic acid (1.1 equiv) in dry DMF under nitrogen atmosphere.", "- Add DCC (1.2 equiv) and NHS (1.2 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "- Dissolve the residue in water and adjust the pH to 2-3 using hydrochloric acid.", "- Extract the solution with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "- Evaporate the solvent under reduced pressure to obtain the crude product.", "- Purify the crude product by recrystallization from ethanol to obtain the final product as a white solid." ] } | |
Número CAS |
1223773-34-9 |
Nombre del producto |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide |
Fórmula molecular |
C23H24ClN3O5S2 |
Peso molecular |
522.03 |
Nombre IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O5S2/c1-3-4-5-15-6-9-17(10-7-15)34(30,31)20-13-25-23(27-22(20)29)33-14-21(28)26-18-12-16(24)8-11-19(18)32-2/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29) |
Clave InChI |
FPNSTOBFFWQQMQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2930752.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2930755.png)
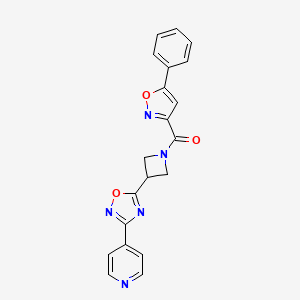
![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)
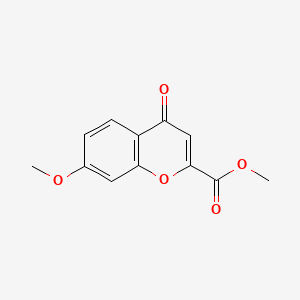

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930764.png)
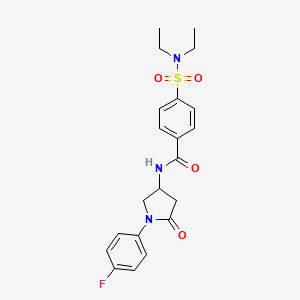
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)
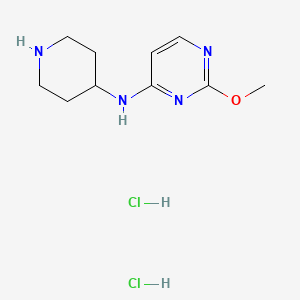

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)
![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)
